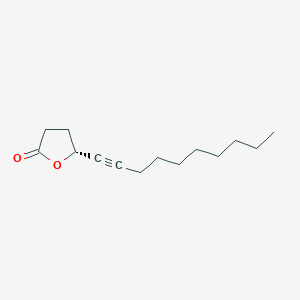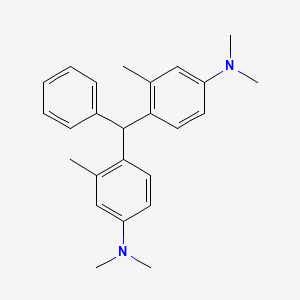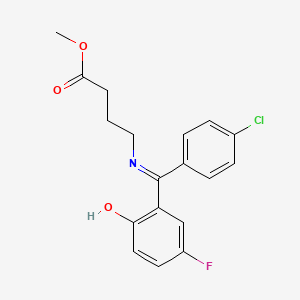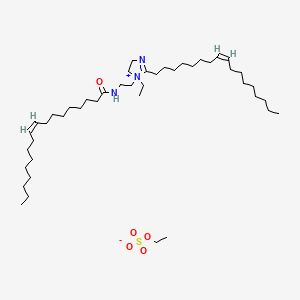
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate is a complex organic compound that belongs to the class of ionic liquids. Ionic liquids are salts in the liquid state, which are typically composed of an organic cation and an inorganic anion. This particular compound is characterized by its unique structure, which includes an imidazolium core, long alkyl chains, and an ethyl sulfate anion. The presence of these functional groups imparts unique physicochemical properties to the compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate typically involves multiple steps:
Formation of the Imidazolium Core: The initial step involves the synthesis of the imidazolium core. This is achieved by reacting an appropriate imidazole derivative with an alkylating agent, such as ethyl bromide, under basic conditions to form the imidazolium salt.
Introduction of Alkyl Chains: The long alkyl chains are introduced through a series of substitution reactions. For instance, the reaction of the imidazolium salt with heptadecenyl bromide and octadecenyl amine under controlled conditions results in the formation of the desired alkylated imidazolium compound.
Anion Exchange: The final step involves the exchange of the bromide anion with the ethyl sulfate anion. This is typically achieved by reacting the alkylated imidazolium compound with an ethyl sulfate salt, such as sodium ethyl sulfate, in an aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The imidazolium core can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as thiols or amines. These reactions lead to the formation of substituted imidazolium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, thiols, amines; often in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted imidazolium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and ability to dissolve a wide range of compounds.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids, due to its biocompatibility and low toxicity.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its amphiphilic nature.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate is largely dependent on its ionic nature and amphiphilic properties. The imidazolium core interacts with various molecular targets through ionic interactions and hydrogen bonding, while the long alkyl chains facilitate interactions with hydrophobic regions of target molecules. This dual functionality allows the compound to effectively solubilize and stabilize a wide range of compounds, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-methylimidazolium ethyl sulfate: Similar ionic liquid with a shorter alkyl chain.
1-Butyl-3-methylimidazolium hexafluorophosphate: Another ionic liquid with a different anion and alkyl chain length.
1-Octyl-3-methylimidazolium chloride: Ionic liquid with a longer alkyl chain and different anion.
Uniqueness
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate is unique due to its combination of long alkyl chains and the ethyl sulfate anion. This unique structure imparts distinct physicochemical properties, such as enhanced solubility for hydrophobic compounds and improved thermal stability, making it particularly useful in specialized applications where other ionic liquids may not perform as effectively.
Eigenschaften
CAS-Nummer |
67846-14-4 |
|---|---|
Molekularformel |
C42H80N3O.C2H5O4S C44H85N3O5S |
Molekulargewicht |
768.2 g/mol |
IUPAC-Name |
(Z)-N-[2-[1-ethyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethyl]octadec-9-enamide;ethyl sulfate |
InChI |
InChI=1S/C42H79N3O.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-43-37-39-45(41,6-3)40-38-44-42(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h19-22H,4-18,23-40H2,1-3H3;2H2,1H3,(H,3,4,5)/b21-19-,22-20-; |
InChI-Schlüssel |
RUYPFPITFAOONF-JDVCJPALSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(CC)CCNC(=O)CCCCCCC/C=C\CCCCCCCC.CCOS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CC)CCNC(=O)CCCCCCCC=CCCCCCCCC.CCOS(=O)(=O)[O-] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)


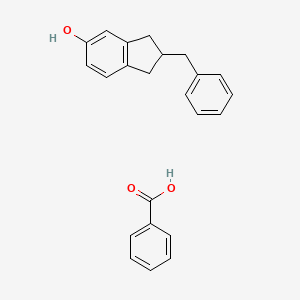
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)

